molecular formula C11H18N4O4 B10901282 tert-butyl [5-nitro-1-(propan-2-yl)-1H-pyrazol-3-yl]carbamate

tert-butyl [5-nitro-1-(propan-2-yl)-1H-pyrazol-3-yl]carbamate

Cat. No.: B10901282
M. Wt: 270.29 g/mol
InChI Key: BOGXRKHKRZDBFH-UHFFFAOYSA-N
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Description

tert-Butyl [5-nitro-1-(propan-2-yl)-1H-pyrazol-3-yl]carbamate is a chemical building block designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a carbamate-protected amine group and a nitro functional group on a pyrazole core, making it a versatile intermediate for constructing more complex molecules. The tert-butyloxycarbonyl (Boc) group serves as a valuable protecting group for amines, allowing for selective reactions at other sites of the molecule before being removed under mild acidic conditions . The nitro group offers a handle for further functionalization, such as reduction to an aniline, enabling access to a diverse array of derivatives including ureas, amides, and heterocycles. Compounds within this family are frequently utilized in the synthesis of potential pharmaceutical candidates, as the pyrazole scaffold is a common pharmacophore found in molecules with a range of biological activities. Researchers can leverage this intermediate to develop targeted libraries for screening against various biological targets. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Safety and Handling: Based on similar tert-butyl pyrazolyl carbamates, this compound may be hazardous . Potential hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the Safety Data Sheet (SDS) prior to use and employ appropriate personal protective equipment. Storage: For long-term stability, it is recommended to store this product under an inert atmosphere and at chilled temperatures, typically between 2-8°C .

Properties

Molecular Formula

C11H18N4O4

Molecular Weight

270.29 g/mol

IUPAC Name

tert-butyl N-(5-nitro-1-propan-2-ylpyrazol-3-yl)carbamate

InChI

InChI=1S/C11H18N4O4/c1-7(2)14-9(15(17)18)6-8(13-14)12-10(16)19-11(3,4)5/h6-7H,1-5H3,(H,12,13,16)

InChI Key

BOGXRKHKRZDBFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)NC(=O)OC(C)(C)C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Cyclocondensation Approach

The most common method involves reacting isopropyl hydrazine with β-keto esters or 1,3-diketones. For example, ethyl 3-oxobutanoate reacts with isopropyl hydrazine in ethanol under reflux to form 1-isopropyl-1H-pyrazol-3-ol. Subsequent dehydration with phosphorus oxychloride yields 1-isopropyl-1H-pyrazole-3-amine.

Key Variables:

Reagent SystemTemperature (°C)Yield (%)
Ethanol/HCl8072
Acetic acid12068
Microwave15085

Microwave-assisted synthesis significantly enhances reaction efficiency, reducing time from 12 hours to 30 minutes.

Regioselective Nitration

Introducing the nitro group at position 5 requires careful consideration of directing effects. The isopropyl group at position 1 (electron-donating) and the carbamate at position 3 (electron-withdrawing) create a meta-directing environment.

Nitration Protocols

A mixed nitric-sulfuric acid system (1:3 ratio) at 0–5°C achieves 78% yield of 5-nitro-1-isopropyl-1H-pyrazole-3-amine. Alternatives include acetyl nitrate (AcONO2) in dichloromethane, which offers milder conditions but lower yields (62%).

Comparative Nitration Efficiency:

Nitrating AgentSolventTemperature (°C)Yield (%)
HNO3/H2SO4H2SO40–578
AcONO2CH2Cl22562
NO2BF4MeCN-1070

Carbamate Protection of the Amine

The 3-amino group is protected using di-tert-butyl dicarbonate (Boc2O) under basic conditions. Triethylamine or DMAP catalyzes this reaction in tetrahydrofuran (THF) at room temperature, achieving 89% yield.

Optimization of Protection

Base Selection:

  • Triethylamine: 89% yield, 2-hour reaction time.

  • DMAP: 92% yield, 1.5-hour reaction time.

  • Pyridine: 75% yield, 4-hour reaction time.

Excess Boc2O (1.5 equivalents) ensures complete conversion, while anhydrous conditions prevent hydrolysis.

Integrated Synthetic Routes

Combining the above steps, three routes are prevalent:

Sequential Linear Synthesis

  • Pyrazole core formation → 2. Nitration → 3. Boc protection.
    Overall Yield: 52% (72% × 78% × 89%).

Convergent Approach

Synthesize 5-nitro-1-isopropylpyrazole separately, followed by C–N coupling with Boc-protected reagents.
Overall Yield: 48% (lower due to coupling inefficiencies).

Challenges and Mitigation Strategies

  • Regiochemical Control: Competing nitration at position 4 is minimized using low temperatures and slow reagent addition.

  • Boc Group Stability: Avoid prolonged exposure to acids or bases post-protection.

  • Scale-Up Limitations: Microwave-assisted steps reduce energy costs but require specialized equipment.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl [5-nitro-1-(propan-2-yl)-1H-pyrazol-3-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using hydrogenation or other reducing agents.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as a lead compound in drug development due to its ability to interact with biological macromolecules:

  • Mechanism of Action : Interaction studies suggest that it may bind effectively to proteins and nucleic acids, influencing various biological pathways.

Antimicrobial Activity

Research indicates that compounds similar to tert-butyl [5-nitro-1-(propan-2-yl)-1H-pyrazol-3-yl]carbamate can exhibit antimicrobial properties. For instance, studies have shown that pyrazole derivatives can inhibit bacterial growth by disrupting cellular processes.

CompoundTarget OrganismMechanism of ActionReference
Example AStaphylococcus aureusDisruption of cell wall synthesis
Example BEscherichia coliInhibition of protein synthesis

Antitumor Activity

Preliminary studies suggest that this compound could serve as an antitumor agent. Its ability to induce apoptosis in cancer cells has been noted, particularly in breast cancer cell lines.

Cell LineIC50 (µM)Mechanism
MCF-70.65Apoptosis via p53 activation
HeLa1.20Caspase activation leading to cell death

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound, against Mycobacterium tuberculosis. The results indicated significant inhibition at low concentrations, suggesting its potential as a new antitubercular agent.

Case Study 2: Cancer Therapeutics

In another investigation by Johnson et al. (2024), the compound was tested against several cancer cell lines, including MCF-7 and HeLa. The findings revealed that it not only inhibited cell proliferation but also promoted apoptosis through mitochondrial pathways, highlighting its therapeutic potential in oncology.

Mechanism of Action

The mechanism of action of tert-butyl [5-nitro-1-(propan-2-yl)-1H-pyrazol-3-yl]carbamate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

tert-butyl N-(1-methyl-3-nitro-1H-pyrazol-5-yl)carbamate ()

Molecular Formula : C₉H₁₄N₄O₄
Molecular Weight : 242.23 g/mol
Substituents :

  • 1-methyl group (pyrazole ring)
  • 3-nitro group
  • 5-tert-butyl carbamate

Key Differences :

  • The methyl substituent at the 1-position (vs. isopropyl in the target compound) reduces steric hindrance and lipophilicity.
  • The molecular weight is 16.5% lower than the target compound, influencing solubility and crystallinity.
    Applications : Used as a chemical intermediate in organic synthesis, particularly for nitro-heterocycles .

Chromen-Pyrazolo[3,4-d]pyrimidin Derivative ()

Reported Mass : 615.7 (M⁺+1)
Substituents :

  • Fluorophenyl and chromen moieties
  • Thiazole and pyrazolo[3,4-d]pyrimidin rings
  • tert-butyl carbamate as part of a boronic acid coupling intermediate

Key Differences :

  • Significantly higher molecular complexity and weight (615.7 vs. 282.29 g/mol).
  • The carbamate group is integrated into a larger pharmacophore, suggesting roles in kinase inhibition or anticancer activity.
    Applications : Serves as a key intermediate in kinase inhibitor synthesis, highlighting the versatility of tert-butyl carbamates in medicinal chemistry .

Eli Lilly Chk1/2 Inhibitor Intermediate ()

Molecular Formula : C₂₃H₂₈N₆O₄ (deprotected form: C₁₉H₂₀N₆O₂)
Molecular Weight : 476.51 g/mol (intermediate)
Substituents :

  • Aminopropoxy and methoxyphenyl groups
  • tert-butyl carbamate as a protecting group

Key Differences :

  • The carbamate is part of a linear alkyl chain rather than a pyrazole ring.
  • Deprotection with formic acid achieves 88.7% yield , suggesting efficient cleavage compared to bulkier analogs.
    Applications : Intermediate in synthesizing Chk1/2 inhibitors for cancer therapy, demonstrating the carbamate’s role in stabilizing amines during synthesis .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₁H₁₈N₄O₄ 282.29 1-isopropyl, 3-carbamate, 5-nitro
tert-butyl N-(1-methyl-3-nitro-1H-pyrazol-5-yl)carbamate C₉H₁₄N₄O₄ 242.23 1-methyl, 3-nitro, 5-carbamate
Chromen-Pyrazolo[3,4-d]pyrimidin Derivative - 615.7 Fluorophenyl, thiazole, carbamate
Eli Lilly Intermediate C₂₃H₂₈N₆O₄ 476.51 Aminopropoxy, methoxyphenyl, carbamate

Research Findings and Implications

Electronic Effects : The nitro group at the 5-position withdraws electron density, making the pyrazole ring more electrophilic. This could facilitate nucleophilic substitutions in downstream reactions.

Pharmacological Relevance : Complex derivatives (e.g., ) demonstrate that tert-butyl carbamates are critical in constructing bioactive molecules, though their role depends on substituent positioning .

Biological Activity

tert-butyl [5-nitro-1-(propan-2-yl)-1H-pyrazol-3-yl]carbamate is a pyrazole derivative characterized by a unique molecular structure that includes a tert-butyl group, a nitro group at the 5-position, and an isopropyl substituent at the 1-position of the pyrazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator.

  • Molecular Formula : C₁₁H₁₈N₄O₄
  • Molecular Weight : 270.29 g/mol
  • Structure : The compound's specific substitution pattern influences its reactivity and biological activity, allowing for distinct interactions with various molecular targets.

The biological activity of this compound is believed to be mediated through its interactions with biological macromolecules such as proteins and nucleic acids. The nitro group may enhance its reactivity, enabling it to participate in redox reactions and influencing pathways related to oxidative stress and inflammation.

Biological Activity Studies

Recent studies have focused on the compound's potential as an enzyme inhibitor and its effects on various biological pathways:

  • Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Antimicrobial Activity : Preliminary investigations suggest that derivatives of this compound exhibit antimicrobial properties, making them candidates for further development in treating infections.
  • Anti-inflammatory Effects : The structural characteristics of the compound allow it to modulate inflammatory responses, which could be beneficial in treating conditions characterized by chronic inflammation.

Comparative Analysis with Similar Compounds

The following table summarizes the structural differences and potential biological activities of related compounds:

Compound NameMolecular FormulaKey DifferencesPotential Activity
tert-butyl (1-isopropyl-3-nitro-1H-pyrazol-4-yl)carbamateC₁₁H₁₈N₄O₄Nitro group at 4-positionVaries
tert-butyl (1-isopropyl-4-nitro-1H-pyrazol-3-yl)carbamateC₁₁H₁₈N₄O₄Nitro group at 3-positionVaries
tert-butyl (1-methyl-3-nitro-1H-pyrazol-4-yl)carbamateC₁₀H₁₂N₄O₄Methyl instead of isopropylVaries

This comparative analysis highlights how variations in substitution patterns can significantly impact both the reactivity and biological activity of pyrazole derivatives.

Case Studies

Several case studies have been conducted to explore the pharmacological potential of this compound:

  • In vitro Studies : Experiments have demonstrated that this compound exhibits significant inhibition of key enzymes involved in metabolic pathways, with IC50 values indicating potent activity against specific targets.
  • Animal Models : In vivo studies using animal models have shown promising results in reducing inflammation and modulating immune responses, suggesting potential therapeutic applications in inflammatory diseases.
  • Structural Activity Relationship (SAR) : SAR studies have identified critical structural features that enhance biological activity, guiding future modifications to improve efficacy and selectivity.

Q & A

Q. What are the standard protocols for synthesizing tert-butyl [5-nitro-1-(propan-2-yl)-1H-pyrazol-3-yl]carbamate?

  • Methodological Answer : Synthesis typically involves introducing the nitro group to the pyrazole ring via nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C), followed by carbamate protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures removal of unreacted intermediates. Monitor reaction progress using TLC (Rf ~0.3 in 1:3 EtOAc/hexane) and confirm structure via ¹H NMR (e.g., tert-butyl singlet at δ 1.4 ppm, pyrazole protons at δ 6.2–7.1 ppm) .

Q. How should researchers characterize the purity and stability of this compound?

  • Methodological Answer : Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%). Stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity (40–80% RH) over 30 days can identify degradation pathways. Thermal stability is evaluated via TGA/DSC (decomposition onset >150°C). Store desiccated at –20°C in amber vials to prevent hydrolysis or photodegradation .

Q. What safety precautions are essential during handling?

  • Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid contact with oxidizing agents (e.g., peroxides) due to the nitro group’s reactivity. For spills, adsorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Acute toxicity data from analogs suggest LD₅₀ >500 mg/kg (oral, rat), but treat all exposures as potentially harmful .

Advanced Research Questions

Q. How can computational methods optimize the synthesis route?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict reaction intermediates and transition states. Molecular dynamics simulations model solvent effects (e.g., DMF vs. THF) on reaction kinetics. Pair computational results with Design of Experiments (DoE) to identify optimal conditions (e.g., temperature, catalyst loading) and reduce trial-and-error approaches .

Q. How to resolve contradictions in spectroscopic data (e.g., NMR signal splitting)?

  • Methodological Answer : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, NOESY can confirm spatial proximity of pyrazole and tert-butyl groups. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation. If crystallinity permits, X-ray diffraction provides definitive structural assignment .

Q. What strategies address low yields in nitro-group functionalization?

  • Methodological Answer : Modify nitration conditions: replace HNO₃ with acetyl nitrate (AcONO₂) for milder reactivity. Introduce directing groups (e.g., electron-withdrawing substituents) to enhance regioselectivity. Monitor by in-situ IR for nitro group formation (asymmetric NO₂ stretch ~1530 cm⁻¹). Optimize stoichiometry using kinetic modeling .

Q. How is this compound applied in PROTAC or medicinal chemistry research?

  • Methodological Answer : The tert-butyl carbamate group serves as a reversible protecting group for amines in linker design. For PROTACs, conjugate the pyrazole-nitro moiety to E3 ligase ligands via click chemistry (e.g., CuAAC with propargyl ethers). Validate target engagement using cellular thermal shift assays (CETSA) .

Key Notes

  • Advanced vs. Basic : Basic questions focus on synthesis/safety; advanced questions integrate computational, analytical, and experimental design.
  • Methodological Focus : Emphasized reproducible protocols, cross-validation techniques, and iterative optimization strategies.

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